3-Bromo-5-(cyclopropylmethoxy)benzamide
Description
Properties
IUPAC Name |
3-bromo-5-(cyclopropylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZAXTJMNAZCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Via 3-Bromo-5-(cyclopropylmethoxy)benzoic Acid Intermediate
This two-step method begins with the synthesis of 3-bromo-5-(cyclopropylmethoxy)benzoic acid, followed by amidation.
Step 1: Etherification of 3-Bromo-5-hydroxybenzoic Acid
3-Bromo-5-hydroxybenzoic acid undergoes etherification with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. The cyclopropylmethoxy group is introduced via nucleophilic substitution, yielding 3-bromo-5-(cyclopropylmethoxy)benzoic acid.
Step 2: Amidation via Acyl Chloride Intermediate
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent treatment with concentrated aqueous ammonia at 0–5°C affords the target amide. This method achieves moderate yields (50–65%) due to competing hydrolysis side reactions.
Route 2: Nitrile Hydrolysis and Subsequent Amidation
An alternative approach starts with 3-bromo-5-(cyclopropylmethoxy)benzonitrile, which is hydrolyzed to the carboxylic acid before amidation.
Step 1: Hydrolysis of Nitrile to Carboxylic Acid
The nitrile group is hydrolyzed under acidic (e.g., H₂SO₄) or basic (e.g., KMnO₄) conditions. For example, refluxing with potassium permanganate (KMnO₄) in acetone/water converts the nitrile to 3-bromo-5-(cyclopropylmethoxy)benzoic acid with ~60% yield.
Step 2: Amidation as in Route 1
The acid is converted to the amide using thionyl chloride and ammonia, as described above.
Route 3: Direct Amidation of Ester Precursors
Methyl or ethyl esters of 3-bromo-5-(cyclopropylmethoxy)benzoic acid can be directly amidated using ammonia in methanol under high pressure. This one-pot method avoids acyl chloride formation but requires stringent temperature control (40–60°C) and prolonged reaction times (48–72 hours).
Optimization of Reaction Conditions
Etherification Step
The choice of base and solvent significantly impacts etherification efficiency. Potassium carbonate in DMF outperforms sodium hydride (NaH) in tetrahydrofuran (THF) due to better solubility of the phenolic starting material. Cyclopropylmethyl bromide must be added dropwise to minimize dimerization side products.
Amidation Step
Excess thionyl chloride (>2 equivalents) ensures complete conversion of the carboxylic acid to the acyl chloride. However, residual SOCl₂ can hydrolyze the amide product, necessitating careful quenching with ice-cold water. Alternative activation reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with ammonium chloride (NH₄Cl) in dichloromethane (DCM) improve yields to 70–75% but increase costs.
Purification Challenges
The final product often requires column chromatography (silica gel, ethyl acetate/hexane) to separate unreacted starting materials and byproducts. Recrystallization from ethanol/water mixtures enhances purity but reduces overall yield.
Characterization of 3-Bromo-5-(cyclopropylmethoxy)benzamide
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar benzamide core and the cyclopropylmethoxy group’s spatial orientation. The amide nitrogen participates in hydrogen bonding, stabilizing the crystal lattice.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 50–65% | 45–60% | 55–70% |
| Reaction Time | 24–36 h | 30–48 h | 48–72 h |
| Purification Difficulty | Moderate | High | Low |
| Cost Efficiency | $$ | $$$ | $$ |
Route 1 balances yield and practicality, while Route 3 offers higher purity at the expense of longer reaction times.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(cyclopropylmethoxy)benzamide can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Bromo-5-(cyclopropylmethoxy)benzamide serves as an intermediate for creating more complex molecules. Its structure allows it to be modified into various derivatives that can be used in further chemical investigations .
Biology and Medicine
The compound has garnered interest for its potential biological activities:
- Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Activity : Related compounds have shown the ability to inhibit phosphodiesterase enzymes, which are crucial in inflammatory responses. This suggests that 3-Bromo-5-(cyclopropylmethoxy)benzamide could also reduce pro-inflammatory mediators .
- CNS Activity : It may act as a negative allosteric modulator for metabotropic glutamate receptors, which are implicated in neurological disorders .
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its derivatives find applications in pharmaceuticals and agrochemicals, enhancing their effectiveness and specificity .
In Vivo Studies
Research involving related compounds demonstrated significant reductions in airway hyperreactivity in asthmatic models when administered at doses ranging from 3 mg/kg to 10 mg/kg. This effect was linked to modulation of inflammatory pathways involving cytokines .
In Vitro Assays
Assays on similar benzamide derivatives revealed effective inhibition of specific targets involved in inflammation and pain pathways. These findings suggest that 3-Bromo-5-(cyclopropylmethoxy)benzamide may exhibit similar efficacy .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclopropylmethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
FCPR03 (n-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide)
FCPR03 is a well-studied phosphodiesterase 4 (PDE4) inhibitor with antidepressant-like effects in murine models. Key comparisons include:
Structural Differences
Substituents :
- 3-Bromo-5-(cyclopropylmethoxy)benzamide : Bromo (C3), cyclopropylmethoxy (C5).
- FCPR03 : Cyclopropylmethoxy (C3), difluoromethoxy (C4), isopropylamide (N-substituent).
Molecular Weight :
- FCPR03 has a higher molecular weight (~353 g/mol) due to additional substituents (difluoromethoxy, isopropyl) compared to 3-bromo-5-(cyclopropylmethoxy)benzamide (estimated ~300 g/mol).
Pharmacological Activity
FCPR03 demonstrated:
- PDE4 Inhibition: IC₅₀ values in the nanomolar range, attributed to its difluoromethoxy and cyclopropylmethoxy groups enhancing binding to the catalytic domain of PDE4 .
- Antidepressant Effects :
- Low Emetic Potential: Reduced side effects compared to classical PDE4 inhibitors like rolipram .
Comparison Insight : The absence of a difluoromethoxy group and the presence of bromine in 3-bromo-5-(cyclopropylmethoxy)benzamide may reduce PDE4 affinity but could improve selectivity for other targets.
N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide
This analog () shares structural motifs with both 3-bromo-5-(cyclopropylmethoxy)benzamide and FCPR03:
| Property | 3-Bromo-5-(cyclopropylmethoxy)benzamide | N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide |
|---|---|---|
| Molecular Formula | C₁₁H₁₁BrNO₂ | C₁₇H₁₄BrClF₂N₂O₃ |
| Molecular Weight | ~300 g/mol | 447.66 g/mol |
| Key Substituents | Br (C3), cyclopropylmethoxy (C5) | Br (pyridine C3), Cl (pyridine C5), cyclopropylmethoxy (C3), difluoromethoxy (C4) |
Functional Implications :
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) and Derivatives
Benzamide derivatives like Rip-B and Rip-D () feature methoxy groups and ethylamine linkers:
| Property | 3-Bromo-5-(cyclopropylmethoxy)benzamide | Rip-B |
|---|---|---|
| Substituents | Br (C3), cyclopropylmethoxy (C5) | Methoxy (C3, C4), ethylamide linker |
| Reported Activity | Not available | Antiproliferative activity (unquantified) |
Comparison Insight : Cyclopropylmethoxy groups may confer greater metabolic stability compared to methoxy groups, which are prone to demethylation.
3-Bromo-N-cyclopropyl-5-fluorobenzamide
This analog () replaces the cyclopropylmethoxy group with a cyclopropylamide:
| Property | 3-Bromo-5-(cyclopropylmethoxy)benzamide | 3-Bromo-N-cyclopropyl-5-fluorobenzamide |
|---|---|---|
| Molecular Formula | C₁₁H₁₁BrNO₂ | C₁₁H₁₀BrFNO |
| Substituents | Br (C3), cyclopropylmethoxy (C5) | Br (C3), F (C5), cyclopropylamide |
Functional Implications :
- Fluorine’s electronegativity may enhance binding to electron-rich targets but reduce solubility compared to the cyclopropylmethoxy group.
Biological Activity
3-Bromo-5-(cyclopropylmethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. Its structural features suggest interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-(cyclopropylmethoxy)benzamide is . The presence of the bromine atom and the cyclopropylmethoxy group contributes to its unique chemical properties, influencing its biological activity.
The biological activity of 3-Bromo-5-(cyclopropylmethoxy)benzamide is hypothesized to involve interactions with specific biomolecular targets, such as enzymes and receptors. The amide functional group may enhance binding affinity, while the halogen (bromine) can facilitate halogen bonding, which is crucial for molecular recognition processes in biological systems.
Antiinflammatory Properties
Research has indicated that compounds similar to 3-Bromo-5-(cyclopropylmethoxy)benzamide exhibit anti-inflammatory properties. For instance, studies on related compounds have shown their ability to inhibit phosphodiesterase enzymes, which play a significant role in inflammatory responses. The inhibition of these enzymes could lead to reduced levels of pro-inflammatory mediators such as IL-4 and IL-5, contributing to the therapeutic effects observed in preclinical models .
CNS Activity
The compound's potential as a central nervous system (CNS) agent has also been explored. Analogous compounds have been reported as negative allosteric modulators for metabotropic glutamate receptors, which are implicated in various neurological disorders. This suggests that 3-Bromo-5-(cyclopropylmethoxy)benzamide may possess similar CNS activity, warranting further investigation into its pharmacological profile .
Case Studies
- In Vivo Studies : A study involving related compounds demonstrated significant reductions in airway hyperreactivity in asthmatic models when administered at doses ranging from 3 mg/kg to 10 mg/kg. The mechanism was linked to the modulation of inflammatory pathways involving cytokines .
- In Vitro Assays : Assays conducted on similar benzamide derivatives revealed IC50 values indicating effective inhibition of specific targets involved in inflammation and pain pathways. These findings provide a basis for hypothesizing the efficacy of 3-Bromo-5-(cyclopropylmethoxy)benzamide in similar contexts .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-Bromo-5-(cyclopropylmethoxy)benzamide?
- Methodology : Use AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) to predict feasible routes. Prioritize one-step reactions involving bromination of 5-(cyclopropylmethoxy)benzamide precursors. Validate intermediates via LC-MS and H NMR. For example, PubChem lists a related compound (C10H9BrF3NO2) synthesized via N-methoxy-N-methyl amide coupling .
- Key Data : Molecular formula (C10H9BrF3NO2), SMILES (CN(C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F)OC), and InChIKey (SROCIXQQXPOPAQ-UHFFFAOYSA-N) are critical for structure confirmation .
Q. How can the compound’s purity and stability be optimized during synthesis?
- Methodology : Employ orthogonal analytical techniques (HPLC, GC-MS) to monitor purity. Use stability studies under varying pH/temperature conditions. For benzamide analogs, Kanto Reagents’ catalog notes that brominated derivatives require inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating 3-Bromo-5-(cyclopropylmethoxy)benzamide’s neuropharmacological effects?
- Methodology : Adopt the CUMS (Chronic Unpredictable Mild Stress) model in rodents, as used for FCPR03 (a structural analog). Measure behavioral outcomes (e.g., open field test for locomotion, forced swim test for depression-like behavior) and correlate with biomarkers (PSD95, synapsin-1) via Western blot .
- Data Contradiction : If behavioral improvements (e.g., increased dendritic spines ) conflict with biochemical markers, perform dose-response curves (0.5–1.0 mg/kg) and include positive controls (e.g., rolipram) to validate target engagement .
Q. How to assess the compound’s selectivity for PDE4 isoforms versus off-target kinases?
- Methodology : Use recombinant PDE4A/B/D isoforms in enzymatic assays with cAMP as a substrate. Compare IC50 values with known inhibitors (e.g., roflumilast ). For kinase off-target profiling, employ kinase inhibition panels (e.g., Eurofins Cerep).
- Data Interpretation : If conflicting selectivity data arise (e.g., PDE4B vs. PDE4D), conduct structural modeling to identify binding pocket interactions. Roflumilast’s cyclopropoxy group enhances PDE4B affinity, suggesting similar modifications here .
Q. What strategies resolve discrepancies in in vitro vs. in vivo efficacy studies?
- Methodology : Use PK/PD modeling to correlate plasma concentrations (LC-MS/MS) with target engagement (e.g., p-GSK-3β levels in hippocampal tissue ). Adjust dosing regimens or formulations (e.g., nanoencapsulation) to improve bioavailability.
- Case Study : FCPR03 showed dose-dependent increases in p-Akt (1.0 mg/kg) but not at lower doses, highlighting the need for precise pharmacokinetic profiling .
Methodological Frameworks
Q. How to design a factorial experiment for structure-activity relationship (SAR) studies?
- Methodology : Use a 2 factorial design to vary substituents (e.g., bromo vs. chloro, methoxy vs. cyclopropoxy). Test each variant in PDE4 inhibition assays and neuroplasticity models. Include interaction terms to identify synergistic effects .
- Example : Kanto Reagents’ catalog lists bromo-methoxybenzamide analogs (e.g., 3-Bromo-5-methoxybenzoic acid) with varying bioactivity, enabling systematic SAR exploration .
Q. What statistical approaches validate contradictory data in behavioral pharmacology?
- Methodology : Apply mixed-effects models to account for inter-animal variability in CUMS studies. Use meta-analysis to reconcile discrepancies across labs (e.g., conflicting reports on PDE4 inhibitors’ emetic potential ).
- Guideline : Follow the International Journal of Neuropsychopharmacology’s approach: report SEM, n-values, and ANOVA with post-hoc tests (e.g., ##P < .01 vs. control ).
Theoretical and Mechanistic Inquiry
Q. How does 3-Bromo-5-(cyclopropylmethoxy)benzamide modulate neuroplasticity pathways?
- Mechanism : Likely via PDE4 inhibition → increased cAMP → activation of CREB and BDNF, as seen with FCPR03. Validate using siRNA knockdown of PDE4B in neuronal cultures and measure dendritic spine density via Golgi-Cox staining .
- Contradiction Analysis : If CREB phosphorylation is absent despite behavioral effects, investigate alternative pathways (e.g., mTOR or TrkB signaling) using phosphoproteomics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
